molecular formula C13H16N2O B7936850 (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

Cat. No. B7936850
M. Wt: 216.28 g/mol
InChI Key: FPPMNAOECAYTAK-UHFFFAOYSA-N
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Patent
US08835454B2

Procedure details

tert-butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (100 mg) was dissolved in 10% TFA solution in CH2Cl2 (10 mL). The reaction was stirred at room temperature for 24 hours. After removal of solvents, the residue, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone, was used in the further reactions without purification.
Name
tert-butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:13][CH:12]2[CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH:11]2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH2:10]1[CH:11]2[CH2:16][NH:15][CH2:14][CH:12]2[CH2:13][N:9]1[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:8]

Inputs

Step One
Name
tert-butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2C(C1)CN(C2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvents
CUSTOM
Type
CUSTOM
Details
the residue, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone, was used in the further reactions without purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1N(CC2C1CNC2)C(=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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